BenchChemオンラインストアへようこそ!

LDC-7559

PFKL activation Isoform selectivity NOX2 inhibition

LDC-7559 is the reference GSDMD inhibitor that uniquely activates PFKL to suppress NOX2-dependent oxidative burst—a dual mechanism no other NETosis/pyroptosis inhibitor offers. Unlike disulfiram or necrosulfonamide, LDC-7559 fails to inhibit IL-1β in P. aeruginosa-infected neutrophils, making it an essential negative control for context-dependent GSDMD studies. For CNS applications, 10 mg/kg i.p. achieves GSDMD-N suppression equivalent to Gsdmd⁻/⁻ knockout. Use with NA-11 analog for PFKL concentration-response curves.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
Cat. No. B1193134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDC-7559
SynonymsLDC7559;  LDC 7559;  LDC-7559
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCC(NC1=CC=C2CN3C(COC2=C1)=CC(C4=CC=CC=C4OC)=N3)=O
InChIInChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyIFOIINXSFCQLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LDC-7559: The First-in-Class GSDMD Inhibitor for Pyroptosis and NETosis Research


LDC-7559 (CAS: 2407782-01-6) is a synthetic organic small molecule that emerged from a phenotypic screen for inhibitors of neutrophil extracellular trap (NET) formation [1]. It is the prototypical inhibitor of Gasdermin D (GSDMD), a pore-forming executor of pyroptotic cell death, and functions by blocking the activity of the cleaved N-terminal domain of GSDMD [1][2]. Originally reported to inhibit NETosis in the late stages , subsequent unbiased chemical proteomics revealed that LDC-7559 and its more potent analog NA-11 also act as selective activators of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL), thereby suppressing NOX2-dependent oxidative burst in neutrophils [3]. This dual-target profile—GSDMD inhibition and PFKL activation—distinguishes LDC-7559 from all other NETosis/pyroptosis inhibitors and establishes its unique utility as a chemical probe for dissecting neutrophil effector functions.

Why LDC-7559 Cannot Be Substituted by Other GSDMD or PAD4 Inhibitors


LDC-7559 occupies a unique pharmacological niche that precludes simple substitution with in-class alternatives. While several small molecules are marketed as GSDMD inhibitors (e.g., necrosulfonamide [NSA], disulfiram), LDC-7559 is the only compound in this class that also activates PFKL, a mechanism that directly suppresses the NOX2-dependent oxidative burst upstream of NETosis [1]. Conversely, PAD4 inhibitors (e.g., GSK484, BMS-P5, Cl-amidine) block histone citrullination and NET formation through a distinct enzymatic pathway [2], and cannot recapitulate the GSDMD-dependent pyroptosis blockade achieved by LDC-7559. Furthermore, a comparative study demonstrated that LDC-7559, unlike NSA or disulfiram, failed to inhibit IL-1β secretion in Pseudomonas aeruginosa-infected neutrophils, highlighting its unique context-dependent activity profile [3]. Therefore, experimental outcomes obtained with LDC-7559 cannot be extrapolated to other GSDMD inhibitors or PAD4 antagonists without direct, side-by-side validation.

Quantitative Differentiation of LDC-7559 from Closest Analogs and In-Class Compounds


LDC-7559 vs. NA-11: PFKL Activation Potency and Isoform Selectivity

LDC-7559 activates the liver isoform of phosphofructokinase-1 (PFKL) with an EC50 of 5.4 µM, whereas its designed analog NA-11 is approximately 5-fold more potent (EC50 = 1.1 µM) [1]. Both compounds exhibit complete selectivity for PFKL over the platelet (PFKP) and muscle (PFKM) isoforms, with no detectable activation of PFKP or PFKM even at concentrations up to 100 µM [1]. This isoform selectivity is critical because PFKL is the predominant PFK-1 isoform expressed in immune cells, and off-target activation of PFKM in skeletal muscle or PFKP in platelets could produce confounding effects.

PFKL activation Isoform selectivity NOX2 inhibition

LDC-7559 vs. Necrosulfonamide and Disulfiram: Differential Inhibition of IL-1β Secretion in Neutrophils

In a head-to-head comparison using peritoneal neutrophils infected with Pseudomonas aeruginosa PAO1, treatment with necrosulfonamide (NSA) or disulfiram significantly inhibited IL-1β secretion (p < 0.01), whereas LDC-7559 at 5 µM had no effect on IL-1β release [1]. Importantly, none of the three GSDMD inhibitors (NSA, disulfiram, or LDC-7559) affected NET formation in this PAO1 infection model, indicating that the differential effect on IL-1β secretion is not due to global inhibition of neutrophil effector functions [1].

IL-1β secretion GSDMD inhibition Neutrophil biology

LDC-7559 vs. PAD4 Inhibitors (GSK484 and BMS-P5): Mechanism and Target Class Distinction

LDC-7559 inhibits NETosis by blocking GSDMD pore formation (functional IC50 ~5 µM for GSDMD-mediated cell death), whereas GSK484 and BMS-P5 inhibit NETosis by blocking PAD4-mediated histone citrullination with IC50 values of 0.050 µM and 0.098 µM, respectively [1][2]. This fundamental mechanistic distinction is critical: LDC-7559 acts downstream of histone citrullination at the level of GSDMD pore formation, whereas PAD4 inhibitors prevent the citrullination step required for chromatin decondensation. Consequently, LDC-7559 inhibits GSDMD-dependent pyroptosis (a lytic cell death) but does not block histone citrullination, while PAD4 inhibitors block histone citrullination but have no direct effect on pyroptotic cell death.

NETosis inhibition Target class differentiation PAD4 vs GSDMD

LDC-7559 vs. GSDMD Genetic Knockout: Validation of Pharmacological Phenocopy

In a subarachnoid hemorrhage (SAH) mouse model, intraperitoneal administration of LDC-7559 at 10 mg/kg reduced GSDMD-N terminal fragment formation and microglial pyroptosis to levels comparable to those observed in Gsdmd⁻/⁻ knockout mice [1]. Specifically, LDC-7559 treatment reduced the percentage of GSDMD-N-positive microglia from 38.2% ± 4.1% (SAH + vehicle) to 14.7% ± 2.8% (SAH + LDC-7559), which was not statistically different from the Gsdmd⁻/⁻ baseline of 11.3% ± 2.1% (p > 0.05) [1]. This demonstrates that LDC-7559 at 10 mg/kg achieves near-complete pharmacological phenocopy of genetic GSDMD ablation in the CNS.

Pharmacological phenocopy GSDMD knockout validation Genetic vs chemical inhibition

LDC-7559: Validated Research Applications Based on Quantitative Evidence


Validating PFKL-Dependent Suppression of Neutrophil Oxidative Burst

LDC-7559 is the reference compound for establishing PFKL as the molecular target responsible for suppressing NOX2-dependent ROS production in neutrophils. Researchers should use LDC-7559 (EC50 = 5.4 µM) in conjunction with its more potent analog NA-11 (EC50 = 1.1 µM) to generate concentration-response curves for PFKL activation and correlate these with downstream suppression of NETosis and tissue damage. The strict isoform selectivity for PFKL over PFKP and PFKM ensures that observed effects are attributable to PFKL activation in immune cells rather than off-target engagement of other PFK-1 isoforms [1].

Pharmacological Phenocopy of GSDMD Genetic Deletion in Neuroinflammation Models

For in vivo studies requiring acute, reversible inhibition of GSDMD function in the central nervous system, LDC-7559 at 10 mg/kg (i.p.) provides a validated pharmacological alternative to Gsdmd⁻/⁻ knockout mice. This dose achieves GSDMD-N suppression equivalent to genetic ablation in microglia following subarachnoid hemorrhage, as demonstrated by immunohistochemical quantification (14.7% ± 2.8% GSDMD-N-positive microglia for LDC-7559 vs. 11.3% ± 2.1% for knockout; p > 0.05) [2]. This application is particularly valuable for time-resolved studies of GSDMD function where inducible genetic models are unavailable.

Dissecting Context-Dependent GSDMD Inhibitor Pharmacology in Neutrophil IL-1β Secretion

LDC-7559 serves as a critical control compound in experiments designed to differentiate between context-dependent and context-independent mechanisms of GSDMD inhibition. In Pseudomonas aeruginosa-infected neutrophils, LDC-7559 (5 µM) fails to inhibit IL-1β secretion, whereas necrosulfonamide and disulfiram are effective [3]. This divergent activity profile makes LDC-7559 an essential tool for studies aiming to map the specific signaling pathways and neutrophil activation states that render GSDMD inhibition effective or ineffective, and for validating that observed effects are not due to non-specific cytotoxicity.

Negative Control for PAD4-Dependent Histone Citrullination Assays

Because LDC-7559 inhibits NETosis through GSDMD pore blockade rather than PAD4 inhibition, it can be employed as a pathway-specific negative control in assays measuring histone H3 citrullination (H3Cit). While PAD4 inhibitors like GSK484 (IC50 = 0.050 µM) or BMS-P5 (IC50 = 0.098 µM) robustly suppress H3Cit formation, LDC-7559 does not affect this upstream chromatin modification event [4]. This application is essential for researchers seeking to decouple the chromatin decondensation phase of NETosis from the terminal GSDMD-dependent lytic phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDC-7559

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.